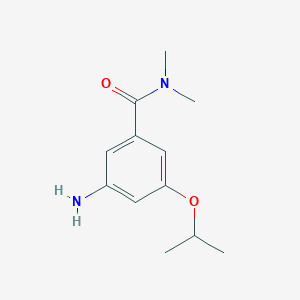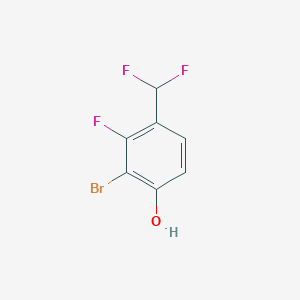
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride
描述
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of a fluorine atom and a butan-2-yl group in the azetidine ring enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-3-fluoroazetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving suitable precursors. For instance, a common method involves the reaction of a β-amino alcohol with a halogenating agent to form the azetidine ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Butan-2-yl Group: The butan-2-yl group can be introduced through alkylation reactions using appropriate alkylating agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Alkylating Agents: Alkyl halides, alkyl sulfonates.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced azetidine derivatives.
Substitution Products: Various substituted azetidines with different functional groups.
科学研究应用
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antiviral, antibacterial, and anticancer agents.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific chemical and physical properties.
作用机制
The mechanism of action of 3-(Butan-2-yl)-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to target proteins, while the azetidine ring provides structural rigidity. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
3-Fluoroazetidine: Lacks the butan-2-yl group, resulting in different chemical and biological properties.
3-(Butan-2-yl)azetidine: Lacks the fluorine atom, affecting its stability and reactivity.
3-(Butan-2-yl)-3-chloroazetidine: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride is unique due to the combined presence of the fluorine atom and the butan-2-yl group in the azetidine ring. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific research applications.
属性
IUPAC Name |
3-butan-2-yl-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-3-6(2)7(8)4-9-5-7;/h6,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXNOJUAWWGSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)




![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)

![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)




